An In-Depth Technical Guide to Ethyl 2-Aminonicotinate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Ethyl 2-Aminonicotinate: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of Ethyl 2-aminonicotinate, a pivotal building block in synthetic organic chemistry. Moving beyond a simple recitation of facts, this document elucidates the causal relationships behind its properties and provides field-proven insights into its practical application, ensuring both scientific integrity and operational success.
Introduction and Strategic Importance
Ethyl 2-aminonicotinate, also known as Ethyl 2-aminopyridine-3-carboxylate, is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure, incorporating a pyridine ring, a primary amine, and an ethyl ester, offers three distinct points for chemical modification. This versatility makes it an invaluable starting material for the synthesis of complex heterocyclic scaffolds, particularly fused ring systems that form the core of many pharmacologically active compounds. Understanding its chemical behavior is not merely an academic exercise; it is a prerequisite for its efficient and strategic deployment in multi-step synthetic campaigns aimed at novel drug discovery.
Molecular Structure and Physicochemical Properties
The foundational element of Ethyl 2-aminonicotinate's utility is its molecular architecture. The electron-donating primary amine at the 2-position and the electron-withdrawing ethyl carboxylate at the 3-position of the pyridine ring create a unique electronic environment that dictates its reactivity.
Caption: Chemical structure of Ethyl 2-aminonicotinate.
The key physicochemical properties of Ethyl 2-aminonicotinate are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategy.
| Property | Value | Source(s) |
| CAS Number | 13362-26-0 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 95-98 °C | [3] |
| Boiling Point | 266.7 °C at 760 mmHg | |
| Purity | Typically >97% | [1][3][4] |
Spectroscopic Characterization: A Self-Validating Fingerprint
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. For a compound like Ethyl 2-aminonicotinate, a combination of NMR, IR, and MS provides a comprehensive and self-validating structural fingerprint.
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¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen environments. Key expected signals include a triplet and a quartet for the ethyl group, distinct signals for the aromatic protons on the pyridine ring, and a broad singlet for the amine protons which is exchangeable with D₂O. The precise chemical shifts of the aromatic protons are diagnostic, reflecting the electronic influence of the two substituents.
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¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. One expects to see eight distinct signals, including a downfield signal (>165 ppm) for the ester carbonyl carbon, signals in the aromatic region for the five pyridine carbons, and two upfield signals for the ethyl group carbons.
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Infrared (IR) Spectroscopy: IR is exceptionally useful for identifying functional groups.[5] The spectrum of Ethyl 2-aminonicotinate is characterized by:
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N-H Stretching: Two sharp peaks in the 3300-3500 cm⁻¹ region, indicative of the symmetric and asymmetric stretches of a primary amine. The presence of two peaks is a crucial confirmation of the -NH₂ group.[6]
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C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.
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C=C and C=N Stretching: Multiple absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
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Mass Spectrometry (MS): This technique confirms the molecular weight. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 166, confirming the molecular formula.[7]
A Validated Synthetic Workflow
The synthesis of Ethyl 2-aminonicotinate is commonly achieved through established methodologies in heterocyclic chemistry. The following protocol represents a reliable and scalable approach, incorporating in-process controls for a self-validating workflow.
Caption: A validated workflow for the synthesis and purification of Ethyl 2-aminonicotinate.
Step-by-Step Protocol:
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Esterification:
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To a solution of 2-chloronicotinic acid in excess absolute ethanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
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Heat the mixture to reflux and maintain for 4-6 hours.
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Causality: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol, driving the Fischer esterification forward.
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Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid spot is no longer visible.
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-
Amination:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a sealed pressure vessel and add a solution of aqueous ammonia.
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Heat the vessel to 120-140 °C for 8-12 hours.
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Causality: The chlorine atom at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by ammonia. The sealed vessel and heat are required to overcome the activation energy for this step.
-
Validation: Monitor by TLC or GC-MS to confirm the consumption of the intermediate, ethyl 2-chloronicotinate.
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-
Work-up and Purification:
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After cooling, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
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Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel.
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Validation: The final product's purity must be assessed by HPLC or GC, with a target purity of >98%. The structure must be unequivocally confirmed using the spectroscopic methods outlined in Section 3.
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Safety and Handling
Proper handling of Ethyl 2-aminonicotinate is essential for laboratory safety. The compound is classified as harmful and an irritant.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] For long-term stability, storage at 4°C, protected from light, is recommended.
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Conclusion
Ethyl 2-aminonicotinate is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its predictable reactivity, governed by the interplay of its functional groups, allows for the rational design of complex molecular targets. By adhering to validated synthetic protocols and rigorous analytical characterization, researchers can confidently leverage the full potential of this important building block in their scientific endeavors.
References
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13362-26-0 | Ethyl 2-aminonicotinate . Tetrahedron. [Link]
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Ethyl 2-amino-nicotinate, 97% . Otto Chemie Pvt. Ltd. [Link]
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NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy . Universal Class. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 . YouTube. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7 . YouTube. [Link]
Sources
- 1. Ethyl 2-Aminonicotinate | 13362-26-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 13362-26-0 | Ethyl 2-aminonicotinate | Tetrahedron [thsci.com]
- 3. Ethyl 2-amino-nicotinate, 97% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. Ethyl 2-aminonicotinate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
